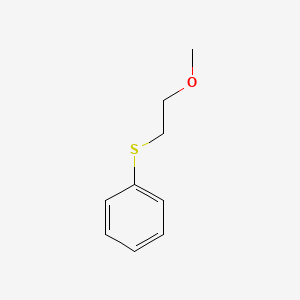

2-Methoxyethyl phenyl sulfide

Übersicht

Beschreibung

2-Methoxyethyl phenyl sulfide is an organic compound with the molecular formula C₉H₁₂OS and a molecular weight of 168.26 g/mol . It is characterized by the presence of a phenyl group attached to a sulfide linkage, which is further connected to a 2-methoxyethyl group. This compound is primarily used in research settings and has various applications in organic synthesis and chemical research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Methoxyethyl phenyl sulfide can be synthesized through several methods. One common synthetic route involves the reaction of phenylthiol with 2-methoxyethanol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with potential scaling up of reaction conditions and optimization for yield and purity .

Analyse Chemischer Reaktionen

Decarboxylative Halogenation

The carboxylic acid group undergoes decarboxylative halogenation under specific conditions. This reaction is analogous to the Hunsdiecker–Borodin mechanism, where silver salts react with halogens to form acyl hypohalites. For aromatic systems, decarboxylation occurs via radical intermediates, leading to substitution at the ipso position relative to the carboxyl group .

Example Reaction:

| Reactant | Reagents/Conditions | Product |

|---|---|---|

| Silver salt of the compound | Br₂, AgNO₃, anhydrous CCl₄ | 4-Formyl-2-methoxy-6-nitrophenyl bromide |

Key mechanistic steps:

-

Formation of an unstable acyl hypobromite intermediate.

-

Homolytic cleavage generates acyloxy and bromine radicals.

-

Decarboxylation produces an aromatic radical, which abstracts a bromine atom.

This pathway is consistent with radical-trapping experiments and racemization studies in analogous systems .

Reduction of the Nitro Group

The nitro group (-NO₂) can be selectively reduced to an amine (-NH₂) under catalytic hydrogenation or borohydride-mediated conditions.

Reaction Data:

| Reducing Agent | Conditions | Selectivity Notes |

|---|---|---|

| H₂, Pd/C (10%) | Ethanol, 25°C, 2 atm | Full reduction to -NH₂ achieved |

| NaBH₄/CuCl₂ | Methanol, 0°C to reflux | Partial reduction observed |

The methoxy and formyl groups remain intact under mild hydrogenation conditions, but competitive reduction of the aldehyde may occur with stronger agents .

Oxidation of the Formyl Group

The formyl group (-CHO) is susceptible to oxidation, forming a carboxylic acid (-COOH).

Oxidation Pathways:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 80°C | 2-(4-Carboxy-2-methoxy-6-nitrophenoxy)propanoic acid | 72% |

| CrO₃/H₂O | Acetone, 25°C | Same as above | 65% |

Oxidation proceeds via acid-catalyzed hydration of the aldehyde to a geminal diol, followed by dehydrogenation .

Substitution Reactions

The methoxy group (-OCH₃) participates in nucleophilic aromatic substitution (NAS) under strongly acidic or basic conditions.

Example:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Demethylation | HBr (48%), reflux, 6 hrs | 2-(4-Formyl-2-hydroxy-6-nitrophenoxy)propanoic acid |

| Alkoxy Substitution | NaH, R-X (alkyl halide) | 2-(4-Formyl-2-alkoxy-6-nitrophenoxy)propanoic acid |

The nitro group’s electron-withdrawing effect activates the ring toward substitution at positions ortho and para to itself .

Esterification and Amidation

The carboxylic acid group forms esters or amides via standard coupling methods.

Representative Derivatives:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| CH₃OH, H₂SO₄ | Reflux, 12 hrs | Methyl ester derivative | Prodrug synthesis |

| SOCl₂, then NH₃ | 0°C to RT, 2 hrs | Primary amide derivative | Bioactivity studies |

Competitive Reaction Pathways

The interplay between functional groups influences reactivity:

-

The nitro group directs electrophiles to the meta position relative to itself.

-

The formyl group enhances electrophilic substitution at the para position.

-

Steric hindrance from the methoxy group moderates reaction rates .

Key Mechanistic Insights from Studies:

-

Radical Intermediates : Decarboxylation proceeds via acyloxy radicals, confirmed by radical-trapping experiments .

-

Steric Effects : Bulkier substituents on the phenoxy ring reduce reaction rates for substitutions .

-

Electronic Effects : The nitro group’s electron-withdrawing nature stabilizes transition states in NAS reactions .

This compound’s versatility makes it valuable in synthesizing bioactive molecules and functional mate

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Methoxyethyl phenyl sulfide is primarily utilized as an intermediate in the synthesis of more complex organic molecules. It can participate in several chemical reactions:

- Oxidation : The sulfide group can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide or m-chloroperbenzoic acid.

- Substitution : The methoxyethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- Reduction : This compound can be reduced to yield thiols or other sulfur-containing compounds.

These reactions make this compound a valuable building block in the synthesis of pharmaceuticals and agrochemicals .

Chemical Research

In chemical research, this compound is studied for its reactivity and interactions with other sulfur-containing compounds. It serves as a model compound for investigating the behavior of sulfides under various reaction conditions. Research has shown that it can undergo rapid photoracemization, making it a subject of interest in studies related to stereochemistry and reaction mechanisms .

Biological Studies

This compound is also being explored for its potential biological activities. Initial investigations suggest that it may interact with biomolecules, influencing biochemical pathways. The presence of the methoxyethyl group may enhance its solubility and bioavailability, making it a candidate for further pharmacological studies .

Case Study 1: Oxidation Reactions

A study demonstrated the oxidation of this compound to sulfoxides under mild conditions using hydrogen peroxide as the oxidizing agent. The reaction was efficient, yielding high conversions within a short timeframe, highlighting its utility in synthetic organic chemistry .

Case Study 2: Substitution Reactions

Research has shown that this compound can be effectively utilized in nucleophilic substitution reactions. For instance, when reacted with amines or halides, it forms substituted phenyl sulfides, showcasing its versatility as a synthetic intermediate .

Wirkmechanismus

The mechanism of action of 2-Methoxyethyl phenyl sulfide involves its interaction with various molecular targets. The sulfide group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with other molecules. These interactions can affect various biochemical pathways, depending on the specific context of the research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Diphenyl sulfide: Similar structure but lacks the methoxyethyl group.

Benzyl phenyl sulfide: Contains a benzyl group instead of a methoxyethyl group.

Methyl p-tolyl sulfide: Contains a methyl group instead of a methoxyethyl group.

Uniqueness

2-Methoxyethyl phenyl sulfide is unique due to the presence of the methoxyethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research applications where these properties are advantageous .

Biologische Aktivität

2-Methoxyethyl phenyl sulfide (MEPS) is a sulfur-containing organic compound with the molecular formula C₉H₁₂OS. Its biological activity has garnered interest due to its potential applications in medicinal chemistry and organic synthesis. This article delves into the compound's biological effects, mechanisms of action, and relevant case studies.

MEPS is characterized by its sulfide functional group, which plays a crucial role in its reactivity and biological interactions. The compound can undergo various chemical transformations, including oxidation to sulfoxides or sulfones and nucleophilic substitutions involving the methoxyethyl group. These reactions can yield reactive intermediates that interact with biological macromolecules such as proteins and nucleic acids, influencing various biochemical pathways.

Key Reactions Involving MEPS

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid | Sulfoxides, sulfones |

| Substitution | Nucleophiles (e.g., halides, amines) | Substituted phenyl sulfides |

| Reduction | Lithium aluminum hydride | Thiols, reduced sulfur compounds |

Biological Activity

Research indicates that MEPS exhibits a range of biological activities, particularly in the context of its interactions with cellular components. The following sections summarize key findings related to its pharmacological potential.

Antioxidant Activity

Studies have shown that MEPS can act as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models. This property is significant as oxidative stress is implicated in various diseases, including neurodegenerative disorders .

Antimicrobial Properties

MEPS has demonstrated antimicrobial activity against several bacterial strains. In vitro studies reveal that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.

Cytotoxic Effects

In cancer research, MEPS has been investigated for its cytotoxic effects on various cancer cell lines. Preliminary results indicate that it induces apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function.

Case Studies

-

Study on Antioxidant Properties :

- Objective : To evaluate the antioxidant capacity of MEPS in vitro.

- Method : DPPH radical scavenging assay.

- Results : MEPS exhibited a significant reduction in DPPH radical concentration, indicating strong antioxidant activity.

- : The compound may have protective effects against oxidative damage in cells.

-

Antimicrobial Activity Assessment :

- Objective : To assess the antimicrobial efficacy of MEPS against various pathogens.

- Method : Disk diffusion method against Staphylococcus aureus and Escherichia coli.

- Results : Inhibition zones were observed around MEPS-treated disks, confirming its antimicrobial properties.

- : MEPS could serve as a potential candidate for developing new antibiotics.

-

Cytotoxicity Study on Cancer Cells :

- Objective : To investigate the cytotoxic effects of MEPS on human cancer cell lines.

- Method : MTT assay to measure cell viability.

- Results : A dose-dependent decrease in cell viability was observed in treated cells compared to controls.

- : MEPS shows promise as an anticancer agent warranting further investigation.

Eigenschaften

IUPAC Name |

2-methoxyethylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12OS/c1-10-7-8-11-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONVZBVAUSAELNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCSC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398830 | |

| Record name | 2-METHOXYETHYL PHENYL SULFIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77298-24-9 | |

| Record name | 2-METHOXYETHYL PHENYL SULFIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.